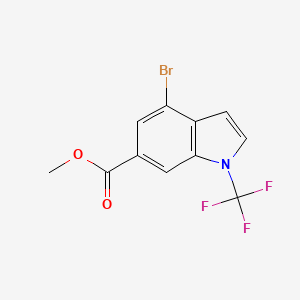![molecular formula C20H16F3N3O4 B2355033 2-(3-{3-[3-(トリフルオロメチル)フェニル]-1,2,4-オキサジアゾール-5-イル}プロパノイル)アミノ]-2-フェニル酢酸 CAS No. 874374-65-9](/img/structure/B2355033.png)
2-(3-{3-[3-(トリフルオロメチル)フェニル]-1,2,4-オキサジアゾール-5-イル}プロパノイル)アミノ]-2-フェニル酢酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-phenyl-2-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]propanoylamino]acetic Acid is a useful research compound. Its molecular formula is C20H16F3N3O4 and its molecular weight is 419.36. The purity is usually 95%.
BenchChem offers high-quality 2-phenyl-2-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]propanoylamino]acetic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-phenyl-2-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]propanoylamino]acetic Acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemistry: A building block in the synthesis of complex organic molecules.
Biology: Studied for potential enzyme inhibition properties.
Medicine: Investigated for anti-inflammatory and anticancer properties.
Industry: Potential use in the development of high-performance materials due to its stability and functional groups.
Mechanism of Action: This compound exerts its effects by binding to specific molecular targets. For instance, in medicinal applications, it might inhibit enzymes by occupying the active site, preventing substrate interaction. The trifluoromethyl and oxadiazole groups enhance binding affinity and selectivity.
作用機序
Mode of Action
The mode of action of this compound is not well-documented. Given its complex structure, it’s likely that it interacts with its targets in a multifaceted manner. The trifluoromethyl group may enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Biochemical Pathways
For example, some trifluoromethyl-containing compounds have been shown to act as agonists for peroxisome proliferator-activated receptors, which play a role in the regulation of central inflammation .
Pharmacokinetics
The presence of the trifluoromethyl group may enhance the compound’s stability and bioavailability .
Result of Action
Compounds with similar structures have been found to have various biological activities, such as anti-inflammatory and analgesic activities .
準備方法
Synthetic Routes and Reaction Conditions:
Start with 3-(trifluoromethyl)benzaldehyde, which reacts with hydroxylamine to form 3-(trifluoromethyl)benzaldoxime.
Cyclize 3-(trifluoromethyl)benzaldoxime to obtain 3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole using acetic anhydride.
Perform a Friedel-Crafts acylation on 3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole with 3-chloropropionyl chloride to get 3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl propionyl chloride.
Condense 3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl propionyl chloride with glycine ethyl ester and subsequently hydrolyze to yield 2-phenyl-2-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]propanoylamino]acetic Acid.
Industrial Production Methods: The steps mentioned can be scaled up to industrial production. Control the reaction conditions (temperature, pressure) and use catalysts to improve yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: Reacts with oxidizing agents to form the corresponding sulfoxides and sulfones.
Reduction: Hydrogenation can reduce the oxadiazole ring.
Substitution: Halogenation, nitration, and sulfonation due to its aromatic structure.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas over a palladium catalyst.
Substitution: Electrophilic reagents for halogenation or nitration.
Major Products:
Oxidized compounds, reduced derivatives, and substituted phenyl rings.
類似化合物との比較
Similar Compounds:
2-phenyl-2-[3-[3-[3-(chloromethyl)phenyl]-1,2,4-oxadiazol-5-yl]propanoylamino]acetic Acid
2-phenyl-2-[3-[3-[3-(methoxy)phenyl]-1,2,4-oxadiazol-5-yl]propanoylamino]acetic Acid
Uniqueness: 2-phenyl-2-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]propanoylamino]acetic Acid stands out due to its trifluoromethyl group, which enhances metabolic stability and lipophilicity, potentially leading to improved pharmacokinetic properties.
Would you like more details on any specific part of this compound?
特性
IUPAC Name |
2-phenyl-2-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]propanoylamino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3O4/c21-20(22,23)14-8-4-7-13(11-14)18-25-16(30-26-18)10-9-15(27)24-17(19(28)29)12-5-2-1-3-6-12/h1-8,11,17H,9-10H2,(H,24,27)(H,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYIMMKEYGWJGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC(=O)CCC2=NC(=NO2)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
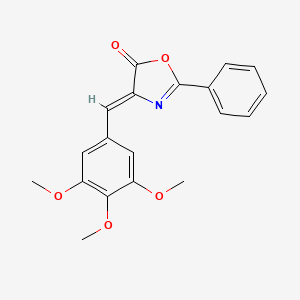
![tert-Butyl 4-[(4-fluoro-2-nitrophenoxy)methyl]piperidine-1-carboxylate](/img/structure/B2354953.png)

![N-[3,5-bis(trifluoromethyl)phenyl]benzamide](/img/structure/B2354956.png)
![N-(4-ethoxyphenyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2354958.png)
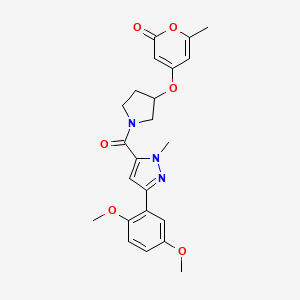
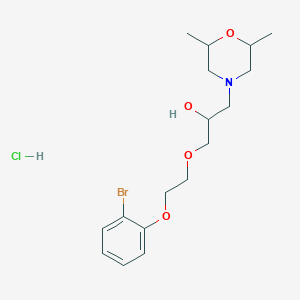
![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2354963.png)
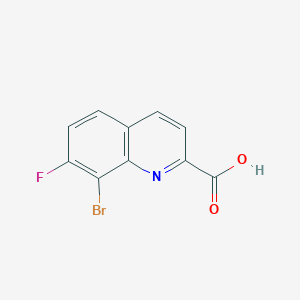
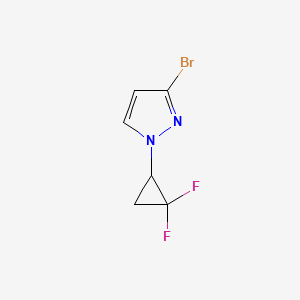

![(5R,7S)-N-(1-Cyanocyclopropyl)-1-ethyl-5,7-dimethyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2354967.png)
![2-(4-chlorophenyl)-3-oxo-N-[(thiophen-2-yl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2354969.png)
